Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H26N2O4S2 and its molecular weight is 458.59. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Compounds with structures similar to Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate have been explored for their unique chemical reactivity and synthesis pathways. For instance, the decyclization of ethyl benzothiophene-carboxylates by secondary amines has been studied, indicating the potential for generating diverse pharmacologically relevant molecules (Vasileva et al., 2018).
Analytical Chemistry Applications
- In analytical chemistry, derivatives similar to the compound have been utilized as derivatization reagents in liquid chromatography for sensitive detection of analytes, demonstrating the compound's potential application in analytical methodologies (Hsin‐Lung Wu et al., 1997).
Medicinal Chemistry and Drug Development
- Piperazine derivatives, sharing structural similarities with the specified compound, have been studied for their biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects. This suggests the potential of this compound in drug discovery and development (Abbavaram et al., 2013), (Mallesha et al., 2012).
Photophysical and Photochemical Properties
- The photophysical properties of compounds containing piperazine and benzothiophene units have been explored, indicating potential applications in material science, such as in the development of novel photoluminescent materials or in photodynamic therapy (Amati et al., 2010).
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common structural feature in many drugs that interact with G protein-coupled receptors (GPCRs), such as alpha1-adrenergic receptors . .
Mode of action
If this compound does interact with GPCRs, it could potentially act as an agonist or antagonist, triggering or blocking the receptor’s function respectively. The exact mode of action would depend on the specific receptor and the compound’s affinity for it .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if it targets alpha1-adrenergic receptors, it could affect pathways related to smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it acts as an antagonist at alpha1-adrenergic receptors, it could potentially relax smooth muscle and reduce blood pressure .
Properties
IUPAC Name |
ethyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-7-5-6-8-20(18)30-21)31(27,28)25-13-11-24(12-14-25)19-15-16(2)9-10-17(19)3/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTLUBPSBWAAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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